![molecular formula C14H13ClN2 B3022126 5-Chloro-2-(2,3-dihydro-1H-indol-1-YL)aniline CAS No. 937606-11-6](/img/structure/B3022126.png)
5-Chloro-2-(2,3-dihydro-1H-indol-1-YL)aniline
Overview
Description
“5-Chloro-2-(2,3-dihydro-1H-indol-1-YL)aniline” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives have been synthesized by researchers due to their broad-spectrum biological activities . The indole nucleus is added to medicinal compounds that are biologically active . Various natural compounds contain indole as a parent nucleus, for example, tryptophan . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties, making them useful in the research and treatment of conditions involving inflammation .
Anticancer Activity
Indole derivatives have been found to have anticancer properties, making them a focus of research in the development of new cancer treatments .
Anti-HIV Activity
Some indole derivatives have been found to have anti-HIV properties, which could potentially be used in the treatment of HIV .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties, which can help protect cells from damage .
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties, making them useful in the research and treatment of various infections .
Antitubercular Activity
Indole derivatives have been found to have antitubercular properties, which could potentially be used in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to have antidiabetic properties, which could potentially be used in the treatment of diabetes .
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
5-chloro-2-(2,3-dihydroindol-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAJNOKCIHYKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,3-dihydro-1H-indol-1-YL)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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